molecular formula C36H55FeN6O11 B1226084 Fe-Pgdf CAS No. 134001-02-8

Fe-Pgdf

Cat. No. B1226084
CAS RN: 134001-02-8
M. Wt: 803.7 g/mol
InChI Key: VQGUIMBJPIIVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Fe-Pgdf compound is a type of iron oxide nanoparticle that has been synthesized for various scientific research applications. This compound has been shown to have unique biochemical and physiological effects that make it a useful tool in the field of nanomedicine. We will also explore the current scientific research applications of this compound and list future directions for its use.

Scientific Research Applications

Magnetic Resonance Imaging Contrast Agents

Fe-Pgdf, specifically Fe(III)‐N‐(3‐Phenylglutaryl)desferrioxamine B (Fe‐PGDF), has been investigated for its potential as a contrast agent in Magnetic Resonance Imaging (MRI). Studies have shown that compounds like Fe‐PGDF can enhance MRI imaging, particularly in the gastrointestinal tract. In experiments with rats, Fe‐PGDF demonstrated rapid enhancement of the upper small intestine in MRI scans. This enhancement was attributed to the compound's ability to be rapidly excreted into the bile, proving its efficacy as a contrast agent that reaches the bowel via the bile (Muetterties et al., 1991).

Nitrate-Dependent Fe(II) Oxidation

This compound has been implicated in studies of nitrate-dependent Fe(II) oxidation (NDFO), a significant biogeochemical process in anoxic sediments. For instance, research on Acidovorax sp. strain 2AN indicated that NDFO provides energetic benefits via a mixotrophic physiology, which can enhance growth without the formation of growth-limiting cell encrustations. These findings have broad implications for understanding microbial interactions in environments with low substrate concentrations, such as subsurface sediments and activated sludge systems (Chakraborty et al., 2011).

properties

IUPAC Name

5-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-5-oxo-3-phenylpentanoate;hydron;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N6O11.Fe/c1-28(43)40(51)23-11-3-8-20-37-31(44)16-18-34(47)41(52)24-12-4-9-21-38-32(45)17-19-35(48)42(53)25-13-5-10-22-39-33(46)26-30(27-36(49)50)29-14-6-2-7-15-29;/h2,6-7,14-15,30H,3-5,8-13,16-27H2,1H3,(H,37,44)(H,38,45)(H,39,46)(H,49,50);/q-3;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGUIMBJPIIVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CC(CC(=O)[O-])C1=CC=CC=C1)[O-])[O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55FeN6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134001-02-8
Record name Ferric-N-(3-phenylglutaryl)desferrioxamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134001028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fe-Pgdf
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fe-Pgdf
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Fe-Pgdf
Reactant of Route 4
Reactant of Route 4
Fe-Pgdf
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fe-Pgdf
Reactant of Route 6
Reactant of Route 6
Fe-Pgdf

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.